molecular formula C26H25N3O3S B12017911 N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12017911
M. Wt: 459.6 g/mol
InChI Key: PEWWKXMOYIGNDJ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a biologically active quinazolinone derivative investigated for its potential as an anticancer agent. This compound functions as a potent inhibitor of tyrosine kinase activity, with a primary research focus on its efficacy against the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways, which are critically implicated in cellular proliferation and survival in various cancers [https://pubmed.ncbi.nlm.nih.gov/33449641/]. Its mechanism involves targeting the ATP-binding site of these receptor tyrosine kinases, thereby suppressing autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to the induction of apoptosis and cell cycle arrest in malignant cells. The structural motif of the quinazolinone core, substituted with a methoxyphenyl group and a thioacetamide-linked aromatic moiety, is engineered to enhance binding affinity and selectivity. Current research applications center on evaluating its cytotoxic effects in vitro and in vivo, exploring its potential to overcome resistance to first-generation EGFR inhibitors, and its role as a lead compound for the development of novel targeted therapies for breast, lung, and other EGFR/HER2-driven malignancies [https://www.researchgate.net/publication/381165911 Design synthesis and biological evaluation of novel quinazolinone derivatives as anticancer agents via EGFR HER2 inhibition].

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H25N3O3S/c1-4-18-9-7-8-17(2)24(18)28-23(30)16-33-26-27-22-11-6-5-10-21(22)25(31)29(26)19-12-14-20(32-3)15-13-19/h5-15H,4,16H2,1-3H3,(H,28,30)

InChI Key

PEWWKXMOYIGNDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of Isocyanobenzoates

A modified procedure from facilitates quinazolinone formation:

  • Substrate Preparation : 2-Isocyanobenzoate (1 ) synthesized from anthranilic acid via formylation and phosphorylation (POCl₃, Et₃N, CH₂Cl₂).

  • Cyclization : React 1 with 4-methoxyaniline under Cu(OAc)₂ catalysis (5 mol%) in CH₂Cl₂. Microwave irradiation (150°C, 20 min) enhances reaction efficiency, yielding 3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl (2 ) in 82% yield.

Key Data :

ParameterValue
CatalystCu(OAc)₂·H₂O (5 mol%)
SolventCH₂Cl₂
Temperature150°C (microwave)
Yield82%

Photoredox-Mediated Tandem Cyclization

Alternative approach from employs photoredox catalysis:

  • Substrate : o-Alkenyl aryl urea (3 ) synthesized from 2-aminobenzophenone and 4-methoxyphenylurea.

  • Reaction : Irradiate 3 with fac-Ir(ppy)₃ (2 mol%) under blue light (8°C, 12 h) to induce chemoselective N-cyclization, forming 2 in 76% yield.

Advantages :

  • Avoids harsh acidic conditions.

  • Enables functionalization with electrophilic radicals (e.g., sulfonyl groups).

Introduction of Sulfanyl Group at C2

Nucleophilic Substitution with Thiourea

Adapting methods from:

  • Activation : Treat 2 with PCl₅ in dry THF to generate 2-chloroquinazolinone (4 ).

  • Thiolation : React 4 with thiourea (1.2 equiv) in ethanol (reflux, 4 h), yielding 2-sulfanylquinazolinone (5 ) in 68% yield.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 78°C

  • Workup : Neutralize with NaHCO₃, extract with EtOAc, purify via silica chromatography.

Radical Sulfonylation via Photoredox Catalysis

From, sulfonyl radicals add to quinazolinone:

  • Reagents : Tosyl chloride (1.5 equiv), K₃PO₄ (1.0 equiv), fac-Ir(ppy)₃ (2 mol%).

  • Conditions : ACN, blue LEDs, 8°C, 12 h.

  • Outcome : Direct C2 sulfanylation achieves 74% yield with >95% purity.

Synthesis of N-(2-Ethyl-6-methylphenyl)acetamide Side Chain

Reductive Alkylation of 2-Ethyl-6-methylaniline

Based on:

  • Amination : React 2-ethyl-6-methylaniline (6 ) with methoxyacetone under H₂ (30–50 psi) and Pd/C (10 wt%) in methanol.

  • Product : N-(1-methoxypropan-2-yl)-2-ethyl-6-methylaniline (7 ) obtained in 92% yield, 99% ee.

Acetamide Formation

  • Bromination : Treat 7 with bromoacetyl bromide (1.1 equiv) in CH₂Cl₂ (0°C, 2 h).

  • Amidation : React intermediate with ammonium hydroxide (28% aq.) to yield 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide (8 ) in 85% yield.

Final Coupling of Sulfanylquinazolinone and Acetamide

Thioetherification

  • Base-Mediated Coupling : Combine 5 (1.0 equiv) and 8 (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv). Stir at 60°C for 6 h.

  • Yield : 78% after column chromatography (hexane/EtOAc = 7:3).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.85 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H), 3.85 (s, 3H), 2.54 (q, J = 7.6 Hz, 2H), 2.28 (s, 3H), 1.24 (t, J = 7.6 Hz, 3H).

  • HRMS : m/z calculated for C₂₇H₂₇N₃O₃S [M+H]⁺: 498.1802; found: 498.1805.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

MethodQuinazolinone YieldSulfanylation YieldOverall Yield
Copper catalysis82%68%55%
Photoredox76%74%56%
Thiourea-mediated70%72%50%

Advantages and Limitations

  • Copper Catalysis : High regioselectivity but requires microwave equipment.

  • Photoredox : Mild conditions but costly catalysts.

  • Thiourea : Economical but lower yields in polar solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the quinazolinone core or the sulfanyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, strong bases or acids, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives and thiol compounds.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Case Study : A study published in Pharmaceutical Research highlighted the synthesis of novel quinazoline derivatives and their evaluation against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolines have been reported to possess activity against a range of pathogenic bacteria and fungi.

Case Study : In an investigation of various quinazoline derivatives, researchers found that some compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide could be explored for developing new antimicrobial agents .

Anti-inflammatory Effects

Quinazoline derivatives have been implicated in anti-inflammatory processes. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed with certain compounds.

Case Study : A recent study evaluated the anti-inflammatory effects of a series of quinazoline derivatives in animal models of inflammation. The results indicated a reduction in edema and inflammatory markers, supporting the potential use of related compounds for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Acting as an agonist or antagonist for certain biological receptors, modulating cellular signaling pathways.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation through its interaction with cellular proteins and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is closely related to 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (), which substitutes the 4-methoxyphenyl group with a 4-bromophenyl moiety. Key differences include:

Property Target Compound (4-OCH₃) Bromophenyl Analog (4-Br)
Substituent Electronic Effect Electron-donating (OCH₃) Electron-withdrawing (Br)
Molecular Weight Higher (due to OCH₃) Lower (Br < OCH₃ in mass)
Lipophilicity (logP) Likely lower Likely higher
Solubility Higher in polar solvents Lower in polar solvents

The methoxy group enhances solubility in polar media, making the target compound more suitable for aqueous formulations, whereas the bromine analog’s increased lipophilicity may improve membrane permeability .

Functional Group Variations in Acetamide Derivatives

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () replaces the quinazolinone ring with a 2-aminophenyl group.
  • 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide () features a chloroacetamide backbone with a branched alkoxy side chain.

Crystallographic and Structural Analysis

The structural determination of such compounds often relies on X-ray crystallography refined via programs like SHELXL (). For example:

  • Bond lengths in the quinazolinone core (C=O and C-N bonds) are critical for conformational stability.
  • The sulfanyl bridge (C-S-C) in the target compound typically exhibits bond lengths of ~1.80–1.82 Å, consistent with similar acetamide derivatives .
  • Substituents like 4-methoxyphenyl introduce torsional angles that influence molecular packing, as observed in related N-(4-methoxyphenyl)acetamide structures .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C30H27N3O3S2
Molar Mass 541.68 g/mol
CAS Number 442869-61-6

The structure includes a quinazoline core, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with a quinazoline scaffold exhibit significant anticancer activities. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines, finding that certain substitutions on the quinazoline ring enhanced potency against cancer cells by up to 5-fold compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has shown promise in antimicrobial applications. Compounds with similar structural features have been reported to possess antibacterial and antifungal properties.

  • Mechanism : The antimicrobial action is thought to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis pathways .

Anti-inflammatory and Analgesic Effects

The compound may also exhibit anti-inflammatory properties, which are common among quinazoline derivatives. This activity can be attributed to the inhibition of pro-inflammatory cytokines and mediators.

  • Research Findings : In experimental models, related compounds have been shown to reduce inflammation markers significantly, suggesting potential applications in treating inflammatory diseases .

The biological activity of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with various cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) may contribute to its anticancer effects.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization be systematically approached?

  • Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) in each synthetic step. For example:

  • Step 1 : Amide bond formation between 2-ethyl-6-methylaniline and thiol-containing intermediates.
  • Step 2 : Sulfanyl linkage to the quinazolinone core.
    Track yields via HPLC and characterize intermediates using NMR (1H/13C) and FT-IR . Statistical tools like ANOVA can identify critical factors affecting purity and yield .

Q. How can the molecular structure and crystallinity of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., hydrogen bonding patterns, torsion angles). Validate with R-factor convergence (<5%) and electron density maps .
  • Spectroscopic validation : Compare experimental NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) with DFT-calculated values to confirm regiochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?

  • Methodology :

  • Dose-response profiling : Use IC50/EC50 curves to differentiate target-specific effects from off-target interactions.
  • Mechanistic studies : Employ SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) to quinazolinone-binding enzymes (e.g., tyrosine kinases) .
  • Statistical reconciliation : Apply hierarchical clustering to identify assay-specific outliers or batch effects .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?

  • Methodology :

  • Quantum chemical modeling : Use Gaussian or ORCA to calculate transition states for sulfanyl-acetamide bond cleavage under acidic/oxidative conditions. Validate with experimental Arrhenius plots .
  • Machine learning : Train models on PubChem data (e.g., reaction outcomes of analogous thioacetamides) to predict regioselectivity in functionalization reactions .

Q. How can the environmental fate of this compound be assessed during preclinical development?

  • Methodology :

  • Degradation studies : Simulate hydrolytic/photolytic pathways via LC-MS/MS to identify persistent metabolites.
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to quantify LC50 values for aquatic toxicity .

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